Lupanine

Descripción general

Descripción

La lupanina es un producto natural con la fórmula química C10H19NO. Está presente en las semillas de las plantas de altramuz y contribuye a su sabor amargo característico. Los altramuces, derivados de estas semillas, son ricos en proteínas pero requieren una manipulación adecuada debido a su contenido de alcaloides .

Métodos De Preparación

a. Rutas sintéticas: La lupanina se puede sintetizar mediante diversos métodos, que incluyen:

Biosíntesis: Derivado de su precursor natural, la lisina.

Síntesis química: Se logra mediante reacciones orgánicas.

b. Producción industrial: La producción a escala industrial de lupanina implica la extracción de semillas de altramuz o el cultivo de plantas de altramuz. Las semillas se procesan para obtener el compuesto.

Análisis De Reacciones Químicas

La lupanina experimenta varias reacciones:

Oxidación: Se puede oxidar para formar N-óxido de lupanina.

Reducción: La reducción del doble enlace produce 13-hidroxilupanina.

Sustitución: Las alquilaciones y acilaciónes ocurren en el átomo de nitrógeno.

Reactivos y condiciones comunes:

Reducción: Borohidruro de sodio (NaBH).

Oxidación: Peróxido de hidrógeno (HO).

Sustitución: Haluros de alquilo o cloruros de acilo.

Productos principales:

N-óxido de lupanina: Formado durante la oxidación.

13-Hidroxilupanina: Resultado de la reducción.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antidiabetic Effects

Lupanine has shown significant potential in managing diabetes. Research indicates that it can improve glucose homeostasis and enhance insulin secretion under hyperglycemic conditions. A study demonstrated that administering this compound at a dose of 20 mg/kg body weight (BW) significantly reduced glycemia in diabetic rats without causing hypoglycemia. This effect is attributed to the blockade of K_ATP channels and stimulation of insulin secretion from pancreatic β-cells .

Table 1: Effects of this compound on Glycemic Control

| Treatment Group | Pre-Treatment Glucose (mg/dL) | Post-Treatment Glucose (mg/dL) | Change (%) |

|---|---|---|---|

| T2D Control | 564.6 ± 29.4 | 352.4 ± 54.7 | -37.5 |

| T2D with this compound (20 mg/kg BW) | 564.6 ± 29.4 | 299.0 ± 50.9 | -47.0 |

| Metformin + Glibenclamide | 299.0 ± 50.9 | 227.0 ± 19.2 | -24.0 |

This data illustrates that this compound not only lowers blood glucose levels but also outperforms traditional treatments like Metformin and Glibenclamide in specific contexts .

1.2 Cardiovascular Health

Research has also indicated that this compound may have cardioprotective properties by improving lipid profiles in diabetic models. In studies, this compound treatment resulted in significant reductions in triglycerides, suggesting its potential role in cardiovascular health management .

Agricultural Applications

2.1 Pest Resistance

This compound has been explored for its insecticidal properties, particularly against pests affecting crops like lupins and other legumes. Its application as a natural pesticide can reduce reliance on synthetic chemicals, promoting sustainable agriculture practices.

2.2 Soil Improvement

In addition to pest resistance, lupins are known for their ability to fix nitrogen in the soil, enhancing soil fertility and structure. The presence of this compound contributes to this process, making lupins valuable in crop rotation systems .

Nutritional Applications

3.1 Protein Source

Lupin seeds are rich in protein and have been recognized as a valuable alternative protein source for human consumption and animal feed. This compound's presence in these seeds can enhance their nutritional profile, although it must be processed to reduce toxicity levels before consumption.

3.2 Functional Food Ingredient

Due to its bioactive properties, this compound is being investigated as a functional food ingredient that could contribute to health benefits such as improved metabolic health and reduced risk of chronic diseases .

Toxicological Considerations

While this compound offers numerous benefits, it is essential to consider its toxicity at certain concentrations, particularly for non-target organisms and humans if consumed improperly processed . Studies have indicated that while this compound is less toxic than related alkaloids like sparteine, it still requires careful handling.

Case Studies

Case Study 1: this compound in Diabetes Management

A study involving streptozotocin-induced diabetic rats assessed the effects of this compound on glycemic control over a week-long treatment period. The results showed significant improvements in glucose tolerance and insulin secretion compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management .

Case Study 2: Agricultural Benefits of Lupins

Research conducted on the use of lupins as cover crops demonstrated their effectiveness in improving soil nitrogen levels while simultaneously suppressing weed growth due to the allelopathic effects of this compound . This dual benefit supports sustainable farming practices.

Mecanismo De Acción

Los efectos de la lupanina implican:

Inhibición de la acetilcolinesterasa: Actúa como un inhibidor leve de esta enzima.

Receptores de acetilcolina: Modula estos receptores.

Comparación Con Compuestos Similares

La lupanina, en comparación con otros alcaloides quinolizidínicos como la esparteína, presenta una menor toxicidad. Su dosis letal mínima es aproximadamente el 85% de la de la d-lupanina y el 90% de la de la esparteína .

Actividad Biológica

Lupanine is a quinolizidine alkaloid predominantly found in various species of the lupin plant, particularly Lupinus albus and Lupinus angustifolius. This compound has garnered attention due to its diverse biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound exhibits a complex structure that allows it to interact with various biological systems. Its pharmacological properties are attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. Notably, this compound has been shown to act as a K_ATP channel blocker, which enhances insulin secretion under hyperglycemic conditions, making it a potential candidate for diabetes management .

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of this compound, particularly when combined with other compounds. For instance, a study involving diabetic rats demonstrated that a combination of gamma conglutin and this compound significantly reduced glycemia and lipid levels. The effective dose was determined to be 20 mg/kg of this compound, which was well below its lethal dose (LD50) of 1464 mg/kg .

Table 1: Effects of this compound on Biochemical Parameters in Diabetic Rats

| Parameter | Control (Untreated) | This compound Treatment (20 mg/kg) |

|---|---|---|

| Blood Glucose (mg/dL) | 250 ± 30 | 150 ± 20 |

| Serum Lipids (mg/dL) | 180 ± 25 | 120 ± 15 |

| Body Weight (g) | 250 ± 5 | 230 ± 5 |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, as well as exhibiting fungicidal activity against Aspergillus niger .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Aspergillus niger | 30 µg/mL |

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. A comparative study showed that this compound had a weaker sedative effect compared to sparteine, suggesting its potential for therapeutic use in neurological disorders without significant sedation .

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats treated with this compound over seven days, significant improvements were observed in blood glucose levels and overall metabolic health. The treatment group exhibited reduced body weight loss compared to untreated controls, indicating a positive impact on metabolic regulation .

- Antimicrobial Efficacy : A study focusing on the antibacterial effects of this compound demonstrated its effectiveness against several bacterial strains. The results indicated that this compound could be developed into a natural antimicrobial agent for food preservation or clinical applications .

Propiedades

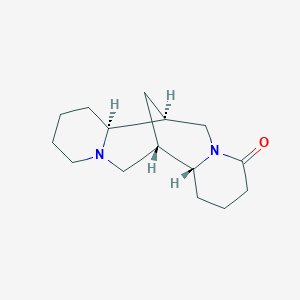

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJIIVLEOETIQ-XDQVBPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023908 | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-90-3, 4356-43-8 | |

| Record name | (+)-Lupanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupanine d-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUPANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.